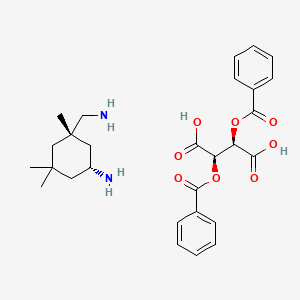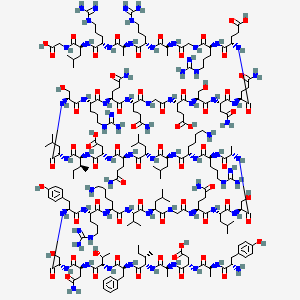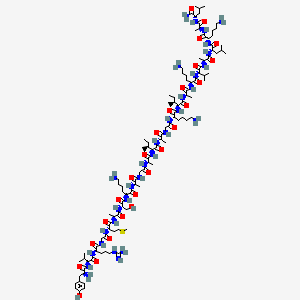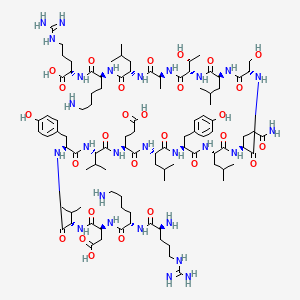![molecular formula C15H19NO3 B1628547 4-[2-(4-Methylpiperidin-1-yl)-2-oxoethoxy]benzaldehyde CAS No. 915923-84-1](/img/structure/B1628547.png)
4-[2-(4-Methylpiperidin-1-yl)-2-oxoethoxy]benzaldehyde
Overview
Description
“4-[2-(4-Methylpiperidin-1-yl)-2-oxoethoxy]benzaldehyde” is a chemical compound with the empirical formula C15H21NO2 and a molecular weight of 247.33 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string of this compound isCC1CCN(CCOc2ccc(C=O)cc2)CC1 . This indicates that the compound contains a methylpiperidin-1-yl group attached to a benzaldehyde group via an ethoxy linker . Physical And Chemical Properties Analysis
The compound has a molecular weight of 247.33 . The InChI key isBBLKVUHHQAEJAU-UHFFFAOYSA-N . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the retrieved data.
Scientific Research Applications
Nonlinear Optical Materials
The compound (4-methylphenyl) (4-methylpiperidin-1-yl) methanone (MPMPM), which is structurally similar to “4-[2-(4-Methylpiperidin-1-yl)-2-oxoethoxy]benzaldehyde”, has been reported for its nonlinear optical potentials . Nonlinear optical (NLO) devices are important in various fields, including industry, military, and medical sectors . They can shield human parts (eyes, skin, etc.) and other optical sensors from dangerous laser light by attenuating the incident laser beams .
Density Functional Theory
Density functional theory (DFT) is a computational quantum mechanical modelling method used in physics, chemistry and materials science to investigate the electronic structure of many-body systems . The compound MPMPM and its derivatives were optimized with DFT, indicating that “4-[2-(4-Methylpiperidin-1-yl)-2-oxoethoxy]benzaldehyde” could also be a subject of study in this field .
Energy Band Gap Studies
The energy band gaps of the substituted derivatives of MPMPM were found to be lower than that of MPMPM . This suggests that “4-[2-(4-Methylpiperidin-1-yl)-2-oxoethoxy]benzaldehyde” could be used in energy band gap studies, which are crucial in understanding the electrical conductivity of materials .
Molecular Hyperpolarizability Research
The dipole moments and hyperpolarizabilities of the substituted derivatives of MPMPM were found to be higher than that of MPMPM . This indicates that “4-[2-(4-Methylpiperidin-1-yl)-2-oxoethoxy]benzaldehyde” could be used in research related to molecular hyperpolarizability, which is a key property in NLO materials .
Pollution Management and Sustainability
In environmental research, “4-[2-(4-Methylpiperidin-1-yl)-2-oxoethoxy]benzaldehyde” has been shown to have potential applications in pollution management and sustainability. It can be used as a biodegradable and non-toxic alternative to traditional solvents in various industrial processes, reducing the environmental impact of these processes.
Chemical Synthesis
“4-[2-(4-Methylpiperidin-1-yl)-2-oxoethoxy]benzaldehyde” could be used in chemical synthesis, as suggested by its availability from chemical suppliers . Its unique structure could make it a useful building block in the synthesis of complex molecules .
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 4-[2-(4-Methylpiperidin-1-yl)-2-oxoethoxy]benzaldehyde are currently unknown. The compound shares structural similarities with other piperidine derivatives , suggesting potential interactions with similar targets.
Mode of Action
Based on its structural similarity to other piperidine derivatives , it may interact with its targets in a similar manner.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 4-[2-(4-Methylpiperidin-1-yl)-2-oxoethoxy]benzaldehyde is currently unknown. Factors such as temperature, pH, and the presence of other molecules can significantly impact the activity and stability of a compound
properties
IUPAC Name |
4-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-12-6-8-16(9-7-12)15(18)11-19-14-4-2-13(10-17)3-5-14/h2-5,10,12H,6-9,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTDYMHMPZKSMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)COC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50586223 | |
| Record name | 4-[2-(4-Methylpiperidin-1-yl)-2-oxoethoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50586223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
915923-84-1 | |
| Record name | 4-[2-(4-Methylpiperidin-1-yl)-2-oxoethoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50586223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



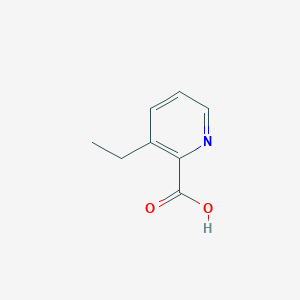


![1H-Cyclopenta[b]pyridine](/img/structure/B1628467.png)
![4''-Nitro-[1,1':4',1''-terphenyl]-4-amine](/img/structure/B1628468.png)

